molecular formula C13H24O2Si B14063198 4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone CAS No. 96925-50-7

4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone

Cat. No.: B14063198
CAS No.: 96925-50-7
M. Wt: 240.41 g/mol
InChI Key: SQNXIGVELAFLKX-UHFFFAOYSA-N
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Description

4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is an organic compound that features a cyclopentenone core substituted with a tert-butyldimethylsilyloxy group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: Organolithium, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone involves its role as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance, protecting hydroxyl groups from unwanted reactions. This protection is achieved through the formation of a stable silicon-oxygen bond, which can be selectively cleaved under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is unique due to its cyclopentenone core, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyldimethylsilyloxy group enhances its utility as a protecting group in various synthetic applications.

Properties

CAS No.

96925-50-7

Molecular Formula

C13H24O2Si

Molecular Weight

240.41 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one

InChI

InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3

InChI Key

SQNXIGVELAFLKX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C=CC1=O)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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